molecular formula C12H23NO3 B6245846 rac-tert-butyl N-{[(1R,3S)-3-hydroxycyclohexyl]methyl}carbamate, cis CAS No. 2408936-24-1

rac-tert-butyl N-{[(1R,3S)-3-hydroxycyclohexyl]methyl}carbamate, cis

Cat. No.: B6245846
CAS No.: 2408936-24-1
M. Wt: 229.3
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Description

rac-tert-butyl N-{[(1R,3S)-3-hydroxycyclohexyl]methyl}carbamate, cis: is a synthetic organic compound characterized by its specific stereochemistry and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl N-{[(1R,3S)-3-hydroxycyclohexyl]methyl}carbamate, cis typically involves several key steps:

    Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the hydroxy and carbamate groups.

    Hydroxy Group Introduction: The hydroxy group is introduced via a reduction reaction, often using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Carbamate Formation: The carbamate group is formed by reacting the hydroxycyclohexyl intermediate with tert-butyl isocyanate under controlled conditions to ensure the desired stereochemistry.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure cis isomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.

    Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature and pressure.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl N-{[(1R,3S)-3-hydroxycyclohexyl]methyl}carbamate, cis can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in substitution reactions, where it is replaced by other functional groups using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products

    Oxidation: Ketone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted carbamates

Scientific Research Applications

rac-tert-butyl N-{[(1R,3S)-3-hydroxycyclohexyl]methyl}carbamate, cis has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological pathways.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

    Biological Studies: It serves as a probe in biological studies to understand the interactions of carbamate compounds with biological systems.

    Industrial Applications: It is employed in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-{[(1R,3S)-3-hydroxycyclohexyl]methyl}carbamate, cis involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems, modulating their activity.

    Pathways Involved: It may influence pathways related to neurotransmission, enzyme inhibition, or signal transduction, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-{[(1R,3S)-3-aminocyclopentyl]methyl}carbamate
  • tert-butyl N-{[(1R,3S)-3-(bromomethyl)cyclohexyl]methyl}carbamate
  • tert-butyl N-{[(1R,3S)-3-(aminomethyl)-1-fluorocyclopentyl]methyl}carbamate

Uniqueness

rac-tert-butyl N-{[(1R,3S)-3-hydroxycyclohexyl]methyl}carbamate, cis is unique due to its specific stereochemistry and the presence of both hydroxy and carbamate functional groups. This combination imparts distinct reactivity and potential for diverse applications compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

CAS No.

2408936-24-1

Molecular Formula

C12H23NO3

Molecular Weight

229.3

Purity

95

Origin of Product

United States

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